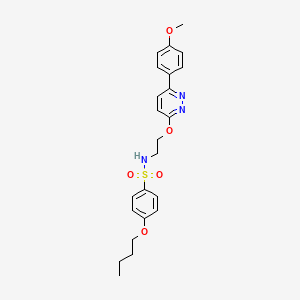

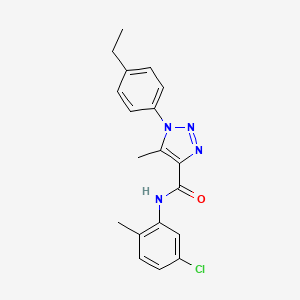

4-butoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been explored in the provided papers. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of compounds with significant inhibitory activity, such as compound 16 with an IC50 of 37 nM . Another study reported the synthesis of a series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, with some derivatives showing strong inhibition of human carbonic anhydrase isoforms . Additionally, the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide and its corresponding precursor was achieved with high chemical yield, indicating a successful synthetic strategy for potential PET radioligands .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The structural features of Co(II) and Ni(II) complexes containing 4-((3-ethoxy-2-hydroxy benzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide were elucidated using various spectroscopic techniques, confirming the structure of the Sulpha pyridine Schiff base . The importance of the molecular structure is also evident in the synthesis of high-affinity inhibitors of kynurenine 3-hydroxylase, where the presence of specific substituents on the phenyl ring was essential for activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzenesulfonamide derivatives often include the formation of Schiff bases, as seen in the Co(II) and Ni(II) complexes . The reactivity of these compounds can be further explored through fluorescence quenching studies, which provide insights into the interaction of the complexes with dyes and the free energy change associated with these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the presence of a 4-ethoxycarbonyl group on the benzene ring was found to be indispensable for the anti-juvenile hormone activity of Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate . The cytotoxic activities and potential as carbonic anhydrase inhibitors of the synthesized sulfonamides also highlight the importance of substituents on the benzene ring for their physical and chemical properties .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties against a variety of bacterial and fungal species. For example, a study explored the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, revealing their potential in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).

Cytotoxic and Antiproliferative Activities

Research on sulfonamide derivatives has shown promise in the context of cancer treatment, with several compounds displaying cytotoxic and antiproliferative effects against various cancer cell lines. For instance, novel 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors, exhibiting interesting cytotoxic activities crucial for further anti-tumor activity studies (Gul et al., 2016).

Photodynamic Therapy and Photosensitizing Abilities

Sulfonamide compounds have been synthesized and characterized for their photophysical and photochemical properties, suggesting their utility in photodynamic therapy (PDT) for cancer treatment. One study described the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, highlighting their high singlet oxygen quantum yield and potential as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Catalytic Applications

Sulfonamide complexes have been investigated for their catalytic properties, particularly in selective oxidation processes. A study on sulfonated Schiff base copper(II) complexes demonstrated their efficiency and selectivity as catalysts in alcohol oxidation, showcasing a controllable synthetic method and potential applications in organic synthesis (Hazra et al., 2015).

Propiedades

IUPAC Name |

4-butoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S/c1-3-4-16-30-20-9-11-21(12-10-20)32(27,28)24-15-17-31-23-14-13-22(25-26-23)18-5-7-19(29-2)8-6-18/h5-14,24H,3-4,15-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXWXKBUSPLBDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2552949.png)

![2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide](/img/structure/B2552951.png)

![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)

![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2552968.png)